

Ipatasertib's Impact on Cancer Cell Proliferation: A Technical Guide

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Compound of Interest						
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An In-depth Examination of the Pan-AKT Inhibitor Ipatasertib (GDC-0068) and its Antineoplastic Effects

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document focuses on Ipatasertib (also known as GDC-0068). The query specified "**Ipatasertib-NH2**," however, extensive literature searches did not yield a compound with this specific designation. It is presumed that the query refers to Ipatasertib, which contains an amine functional group. All data and protocols herein pertain to Ipatasertib.

Introduction

Ipatasertib (GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (also known as Protein Kinase B): AKT1, AKT2, and AKT3.[1][2] The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a fundamental regulator of critical cellular functions, including cell growth, proliferation, survival, and metabolism.[1][3] Dysregulation and hyperactivation of this pathway are hallmarks of numerous human cancers, often correlated with tumor progression and resistance to therapy.[4]

Ipatasertib is an ATP-competitive inhibitor that preferentially binds to the active, phosphorylated form of AKT, thereby blocking its kinase activity and preventing the phosphorylation of its numerous downstream substrates. This action leads to the inhibition of tumor cell proliferation, a halt in cell cycle progression, and the induction of apoptosis (programmed cell death).



Preclinical and clinical studies have demonstrated Ipatasertib's anti-tumorigenic effects across a range of cancer types, particularly those with genetic alterations that activate the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.

This technical guide provides a comprehensive overview of Ipatasertib's effects on cancer cell proliferation, detailed experimental protocols for its evaluation, and a summary of its quantitative impact on various cancer cell lines.

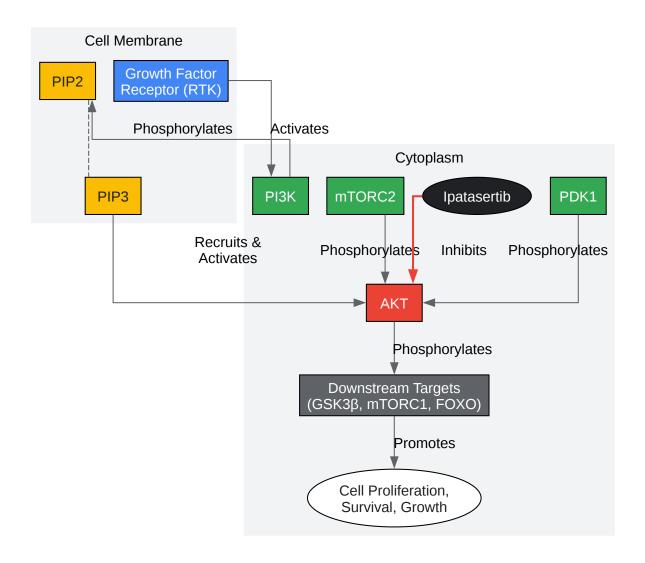
Mechanism of Action: The PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that transmits signals from receptor tyrosine kinases (RTKs) to downstream effectors, regulating cellular homeostasis. The pathway is initiated by the activation of RTKs by growth factors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and fully activated by PDK1 and mTORC2.

Activated AKT then phosphorylates a multitude of downstream proteins that control cell cycle progression (e.g., by downregulating p21 and p27 and phosphorylating GSK3β), cell survival (e.g., by inhibiting Bad and activating NF-κB), and protein synthesis (e.g., through mTORC1 and its substrate S6 kinase).

Ipatasertib exerts its effect by directly inhibiting the kinase activity of all three AKT isoforms, thereby blocking these downstream signaling events and suppressing cancer cell proliferation and survival.





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Caption: PI3K/AKT signaling pathway and Ipatasertib's point of inhibition.

Quantitative Effects on Cancer Cell Proliferation

Ipatasertib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), is



particularly pronounced in cell lines harboring genetic alterations that lead to AKT pathway activation.

IC50 Values of Ipatasertib in Various Cancer Cell Lines

The following table summarizes the IC50 values of Ipatasertib after 72-hour treatment in different cancer cell lines, as determined by cell viability assays such as the MTT assay.



Cell Line	Cancer Type	PTEN Status	PIK3CA Status	IC50 (μM)	Reference(s
ARK1	Uterine Serous Carcinoma	Wild Type	Not Specified	6.62	
SPEC-2	Uterine Serous Carcinoma	Null	Not Specified	2.05	
HEC-1A	Endometrial Cancer	Not Specified	Not Specified	4.65	_
ECC-1	Endometrial Cancer	Not Specified	Not Specified	2.92	_
LNCaP	Prostate Cancer	Deficient	Not Specified	0.157	_
PC3	Prostate Cancer	Deficient	Not Specified	0.197	_
BT474M1	Breast Cancer	Not Specified	Not Specified	0.208*	_
Panel Average	Various Cancers	Loss	Mutation	4.8 (mean)	_
Panel Average	Various Cancers	Wild Type	Wild Type	8.4 (mean)	_
Note: These					

values

represent the

IC50 for

inhibition of

PRAS40

phosphorylati

on, a direct

downstream

target of AKT,



not cell viability.

Effects of Ipatasertib on Cell Cycle Progression

Ipatasertib induces cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cancer cell type. This arrest is a direct consequence of AKT inhibition, which affects the expression and activity of key cell cycle regulatory proteins.

Cell Line	Cancer Type	Treatment	Effect on Cell Cycle	Reference(s)
ARK1	Uterine Serous Carcinoma	25 μM Ipatasertib (30h)	G1 arrest (proportion of cells in G1 increased from ~50% to ~58%)	
SPEC-2	Uterine Serous Carcinoma	25 μM Ipatasertib (30h)	G2 arrest (proportion of cells in G2 increased from ~15% to ~23%)	_
HEC-1A	Endometrial Cancer	10 μM Ipatasertib (36h)	G1 arrest (17.8% increase in G1 phase cells)	
ECC-1	Endometrial Cancer	10 μM Ipatasertib (36h)	G1 arrest (19.4% increase in G1 phase cells)	_

Experimental Protocols

Reproducible and robust experimental design is critical for evaluating the effects of kinase inhibitors. This section provides detailed protocols for key in vitro assays used to characterize the activity of Ipatasertib.

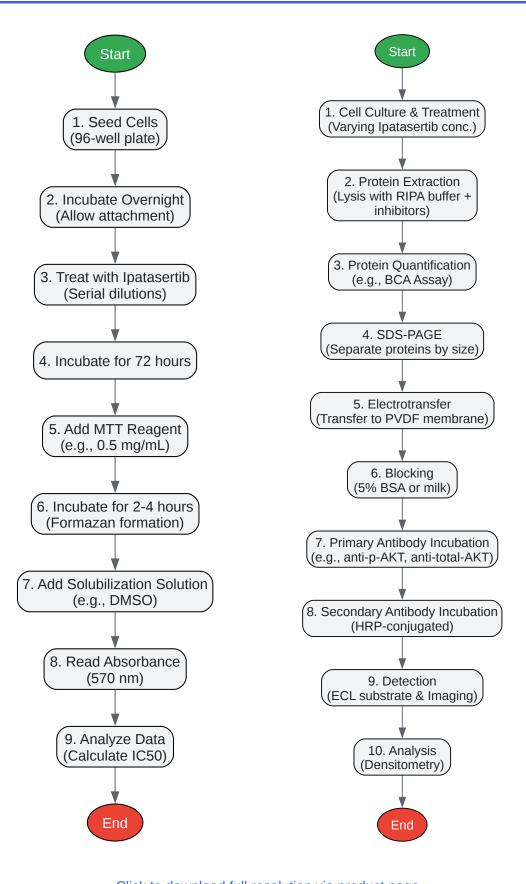




Cell Proliferation Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.





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